benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone
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Overview
Description
Benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a benzo[c][1,2,5]thiadiazole moiety with a dihydrothieno[3,2-c]pyridine ring, linked through a methanone group. Its structure suggests potential utility in organic electronics, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[c][1,2,5]thiadiazole core, which can be synthesized via cyclization reactions involving ortho-substituted anilines and sulfur sources under oxidative conditions. The dihydrothieno[3,2-c]pyridine ring is often constructed through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.
The final coupling step to form the target compound usually involves a condensation reaction between the benzo[c][1,2,5]thiadiazole derivative and the dihydrothieno[3,2-c]pyridine derivative in the presence of a suitable catalyst and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole and thieno rings can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or double bonds within the rings, potentially leading to amines or saturated ring systems.
Substitution: Halogen atoms, such as chlorine, can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas, or chemical reductants like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3), thiols, or amines in the presence of a base like triethylamine (TEA).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or fully saturated rings. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile used.
Scientific Research Applications
Benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of organic semiconductors and photovoltaic materials.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structural features allow it to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Benzo[c][1,2,5]thiadiazol-5-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone can be compared with other similar compounds, such as:
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core but differ in their substituents, affecting their chemical and biological properties.
Thieno[3,2-c]pyridine derivatives: These compounds have the thieno[3,2-c]pyridine ring system but may lack the benzo[c][1,2,5]thiadiazole moiety, leading to different reactivity and applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS2/c15-13-6-9-7-18(4-3-12(9)20-13)14(19)8-1-2-10-11(5-8)17-21-16-10/h1-2,5-6H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYKTZNIEIOKBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC(=C2)Cl)C(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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